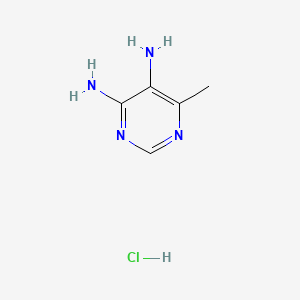

4,5-Diamino-6-methylpyrimidin-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methylpyrimidine-4,5-diamine hydrochloride, also known as 6-Methylpyrimidine-4,5-diamine hydrochloride, is a useful research compound. Its molecular formula is C5H9ClN4 and its molecular weight is 160.605. The purity is usually 95%.

BenchChem offers high-quality 6-Methylpyrimidine-4,5-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpyrimidine-4,5-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Azo-Derivaten

Die Verbindung wird bei der Synthese von Azo-Derivaten von 4,6-Dihydroxy-2-methylpyrimidin verwendet . Diese Derivate werden durch eine Diazo-Kupplungsreaktion hergestellt und haben potenzielle Anwendungen in der Textilindustrie .

Pharmakologisch aktive, dekorierte sechsgliedrige Diazine

Die Verbindung ist Teil des Diazin-Alkaloid-Gerüsts, das ein zentraler Baustein für eine Vielzahl pharmakologischer Anwendungen ist . Dazu gehören Antimetaboliten, Antikrebsmittel, Antibakterielle, Antiallergische, Tyrosinkinase-, antimikrobielle, Calciumkanal-antagonistische, entzündungshemmende, Schmerzmittel, Antihypertensiva, Antileishmanien, Antituberkulostatika, Antikonvulsiva, Diuretika und kaliumsparende, bis hin zu antiaggressiven Aktivitäten .

Antikrebsmittel

Pyrimidinderivate, einschließlich 4,5-Diamino-6-methylpyrimidin-Hydrochlorid, sind dafür bekannt, die myeloische Leukämie zu modulieren . Zum Beispiel sind Imatinib, Dasatinib und Nilotinib Pyrimidin-basierte Medikamente und etablierte Behandlungen für Leukämie .

Antimikrobielle und Antimykotika

Es wurde berichtet, dass Pyrimidinderivate antimikrobielle und antimykotische Aktivitäten aufweisen . Dies macht sie wertvoll bei der Entwicklung neuer antimikrobieller und antimykotischer Medikamente .

Kardiovaskuläre Mittel und Antihypertensiva

Pyrimidinderivate werden auch als kardiovaskuläre Mittel und Antihypertensiva verwendet . Sie spielen eine entscheidende Rolle bei der Behandlung von Herz-Kreislauf-Erkrankungen und Bluthochdruck

Wirkmechanismus

Target of Action

It’s known that pyrimidine derivatives can interact with a broad range of biological targets, including various enzymes and receptors .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other non-covalent interactions .

Biochemical Pathways

Pyrimidine derivatives are known to play key roles in numerous biochemical processes, including nucleic acid synthesis and various signaling pathways .

Result of Action

Pyrimidine derivatives can exert a wide range of biological effects, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 4,5-Diamino-6-methylpyrimidine Hydrochloride can be influenced by various environmental factors . These may include the pH and composition of the biological medium, the presence of other substances, and physical conditions such as temperature and light exposure .

Biochemische Analyse

Biochemical Properties

It is known that pyrimidine derivatives play a significant role in various biochemical reactions

Cellular Effects

Pyrimidine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrimidine derivatives are known to be involved in various metabolic pathways .

Biologische Aktivität

6-Methylpyrimidine-4,5-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-Methylpyrimidine-4,5-diamine hydrochloride is characterized by its pyrimidine core with specific substitutions that enhance its biological activity. The presence of amino groups on the pyrimidine ring allows for various nucleophilic substitution reactions, which are fundamental to its interaction with biological targets.

The biological activity of 6-Methylpyrimidine-4,5-diamine hydrochloride can be attributed to its role as an inhibitor of the epidermal growth factor receptor (EGFR) . This receptor is crucial in regulating cell proliferation and survival, making it a target for cancer therapies. Inhibition of EGFR can lead to decreased tumor growth and improved patient outcomes in cancers where this pathway is dysregulated.

Interaction with Other Targets

Beyond EGFR, studies have indicated that this compound interacts with various kinases involved in cell cycle regulation and apoptosis. Understanding these interactions is essential for elucidating the compound's mechanism of action and optimizing its therapeutic potential.

Biological Activity Summary

The following table summarizes the biological activities associated with 6-Methylpyrimidine-4,5-diamine hydrochloride:

| Biological Activity | Description |

|---|---|

| EGFR Inhibition | Significant reduction in cell proliferation in cancer models. |

| Anti-inflammatory Properties | Potential applications in treating inflammatory conditions due to its signaling modulation. |

| Cell Cycle Regulation | Interacts with kinases that control cell cycle checkpoints, influencing apoptosis. |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 6-Methylpyrimidine-4,5-diamine hydrochloride in various cancer models. For instance:

- Breast Cancer Models : In vitro studies demonstrated that this compound effectively inhibited cell growth in breast cancer cell lines with high EGFR expression.

- Colorectal Cancer : Preclinical trials indicated that treatment with 6-Methylpyrimidine-4,5-diamine hydrochloride resulted in significant tumor size reduction compared to control groups.

These findings underscore the potential of this compound as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of 6-Methylpyrimidine-4,5-diamine hydrochloride, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride | Pyrimidine core with chloro and methyl substitutions | EGFR inhibitor | Specificity towards EGFR signaling |

| 6-Chloropyrimidine-2,4-diamine | Lacks aromatic substitution | Limited anticancer activity | Simpler structure |

| Pyrimethamine Hydrochloride | Different phenyl substitution | Antimicrobial activity | Primarily used for parasitic infections |

Eigenschaften

IUPAC Name |

6-methylpyrimidine-4,5-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-3-4(6)5(7)9-2-8-3;/h2H,6H2,1H3,(H2,7,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEAIXCQHPPMRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.